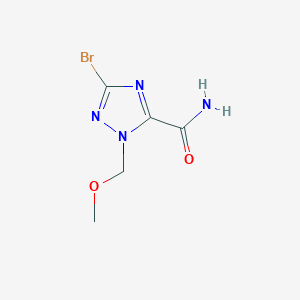

3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Description

Historical Context of Triazole-Based Heterocyclic Compounds

The historical development of triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This foundational discovery established the basis for what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry. The subsequent development of triazole chemistry accelerated significantly with the establishment of various synthetic methodologies and the recognition of their versatile interactions with biological systems.

The evolution of 1,2,4-triazole chemistry gained substantial momentum following the discovery of antifungal activities in azole derivatives in 1944, which led to the development of numerous clinically important antifungal agents including fluconazole, itraconazole, voriconazole, and posaconazole. These discoveries demonstrated the profound biological significance of triazole-containing compounds and established their importance in medicinal chemistry. The mechanism of antifungal action was subsequently elucidated, revealing that triazole structures can coordinate with heme iron of cytochrome P450-dependent enzymes, particularly CYP51, thereby inhibiting ergosterol synthesis.

The structural characteristics of 1,2,4-triazoles have proven particularly advantageous for medicinal chemistry applications. The planar nature of the triazole ring, with all atoms in sp² hybridization and six π-electrons delocalized around the ring to generate aromatic character, provides a stable scaffold for drug development. The presence of three nitrogen atoms creates an energy-rich heterocycle capable of forming multiple weak non-bond interactions with receptors and enzymes in biological systems. These inherent properties have established triazole compounds as key chromophores with immense medicinal value across multiple therapeutic areas.

The synthetic accessibility of 1,2,4-triazoles has been enhanced through the development of various methodologies, including the Einhorn-Brunner reaction and the Pellizzari reaction. The parent 1,2,4-triazole can be prepared from thiosemicarbazide through acylation with formic acid followed by cyclization, demonstrating the versatility of synthetic approaches available for this heterocyclic system. The compound's amphoteric nature, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a pKₐ of 1,2,4-triazolium of 2.45 and a pKₐ of the neutral molecule of 10.26, provides additional opportunities for chemical modification and biological interaction.

Table 2: Historical Milestones in Triazole Chemistry Development

Significance of Substituent Effects in 1,2,4-Triazole Derivatives

The significance of substituent effects in 1,2,4-triazole derivatives cannot be overstated, as these modifications fundamentally alter the electronic, steric, and pharmacological properties of the parent heterocycle. Research has demonstrated that the introduction of various substituents at different positions of the triazole ring can dramatically influence biological activity, with structure-activity relationship studies revealing specific patterns that guide rational drug design approaches. The systematic investigation of substituent effects has led to the development of numerous therapeutically important compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Electron-withdrawing substituents, such as the bromo group found in 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, significantly impact the electronic distribution within the triazole ring system. Studies have shown that electron-withdrawing groups enhance the electrophilic character of the ring carbons, making them more susceptible to nucleophilic attack and potentially altering the compound's reactivity profile. The positioning of such substituents is crucial, as demonstrated in research where dihalobenzyl groups were found to be more effective than monohalobenzyl groups in increasing both antibacterial and antifungal efficacy.

The methoxymethyl substituent present in the target compound represents an interesting combination of steric and electronic effects. Alkyl substitution patterns have been extensively studied, with research indicating that the nature and position of alkyl groups can significantly influence biological activity. The methoxy component introduces electron-donating character through resonance effects while providing sites for hydrogen bonding interactions. This dual functionality exemplifies the sophisticated approaches used in modern medicinal chemistry to optimize molecular properties through strategic substituent selection.

Carboxamide functionality, as present at the 5-position of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, contributes significantly to the molecule's hydrogen bonding capacity and overall polarity. Research on triazole carboxamide derivatives has revealed their potential as anticancer agents, with compounds containing this functional group demonstrating significant cytotoxic activity against various cancer cell lines. The carboxamide group's ability to participate in both hydrogen bond donation and acceptance makes it particularly valuable for biological interactions and molecular recognition processes.

The positional effects of substituents on 1,2,4-triazole derivatives have been systematically investigated, revealing distinct patterns of activity based on substitution patterns. Studies have shown that 1-substituted triazoles often exhibit different biological profiles compared to 3- or 5-substituted analogs. The specific substitution pattern in 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, with substituents at positions 1, 3, and 5, represents a fully substituted triazole system where each substitution site contributes unique properties to the overall molecular behavior.

Table 3: Substituent Effects on 1,2,4-Triazole Properties

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOIRIYYCZOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 1H-1,2,4-triazole-5-carboxamide core structure.

- Bromination reagents (e.g., N-bromosuccinimide or elemental bromine) for selective bromination at the 3-position.

- Methoxymethylating agents such as methoxymethyl chloride or bromide for N1 substitution.

- Amide formation via carboxylic acid or ester intermediates.

Stepwise Preparation Approach

Reaction Conditions and Yields

- Cyclization reactions typically proceed at 80–120°C in PEG solvent with PTSA catalyst, yielding 1,2,4-triazoles in 90–95% yield.

- Bromination is conducted at 0–25°C to avoid polybromination, with yields ranging 80–90% for monobrominated products.

- Methoxymethylation is performed at room temperature to 50°C, often in polar aprotic solvents like DMF or acetonitrile, achieving yields above 85%.

- Final amidation proceeds smoothly at 50–100°C with yields near quantitative, depending on purity of intermediates.

Detailed Research Findings and Mechanistic Insights

Cyclization and Ring Formation

- The use of polyethylene glycol (PEG) as a green solvent facilitates the cyclization of hydrazine derivatives with imidates or esters, catalyzed by p-Toluenesulfonic acid (PTSA), yielding 3-substituted 1,2,4-triazoles efficiently.

- Mechanistically, the nucleophilic attack of hydrazine nitrogen on electrophilic carbonyl carbons leads to ring closure, stabilized by hydrogen bonding in PEG solvent.

Selective Bromination

N1-Methoxymethylation

Carboxamide Formation

- Conversion of carboxylic acid derivatives to amides is typically done via reaction with ammonia or primary amines.

- Mild heating and solvent choice influence the purity and yield.

- The amide group enhances the compound’s polarity and potential biological activity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to 1,2,4-triazole core | Hydrazine + Ester/Imidate, PTSA, PEG, 80–120°C | 90–95 | Eco-friendly solvent, mild catalyst |

| Bromination at C3 | NBS or Br2, 0–25°C | 80–90 | Selective monobromination |

| N1-Methoxymethylation | Methoxymethyl chloride/bromide, base, RT–50°C | >85 | Regioselective N-alkylation |

| Carboxamide formation | Ammonia or amine, mild heating | ~95 | High purity final product |

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Sodium hydride (NaH): Used for deprotonation and subsequent nucleophilic substitution reactions.

Palladium catalysts: Used for coupling reactions such as Suzuki or Heck coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Agricultural Uses

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide has shown potential as a fungicide and herbicide. Its triazole structure is known for its ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study:

In a study conducted to evaluate the antifungal activity of various triazole derivatives, this compound exhibited significant inhibition against several plant pathogens, suggesting its potential as a crop protection agent .

Pharmaceutical Applications

The compound's ability to interact with biological systems makes it a candidate for drug development. Triazoles are commonly found in pharmaceuticals due to their diverse biological activities.

Case Study:

Research has indicated that derivatives of triazole compounds can act as anti-inflammatory agents and have potential in treating conditions such as arthritis and other inflammatory diseases. The specific activity of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide in biological assays is currently under investigation .

Material Science

Due to its unique chemical properties, this compound may also find applications in material science, particularly in the development of new polymers or coatings that require antifungal or antibacterial properties.

Research Insights:

Studies suggest that incorporating triazole derivatives into polymer matrices can enhance their resistance to microbial degradation, thereby extending the lifespan of materials used in various industrial applications .

Mechanism of Action

The mechanism of action of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 1609400-55-6)

- Key Difference : Lacks the carboxamide group at position 5.

- Impact: Reduced hydrogen-bonding capacity and solubility compared to the carboxamide derivative. Potential utility as a synthetic intermediate for further functionalization .

3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 1785762-67-5)

- Key Difference : Bromine replaces the carboxamide at position 5.

- Less suited for biological applications due to reduced polarity .

Functional Group Modifications

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol (CAS: 1706431-16-4)

- Key Difference : Hydroxymethyl and hydroxyl groups replace methoxymethyl and carboxamide.

- Impact: Higher hydrophilicity and acidity (pKa ~1.24), suitable for aqueous-phase reactions. Limited stability under acidic conditions compared to the methoxymethyl variant .

1H-1,2,4-Triazol-5-amine, 3-bromo-1-(methoxymethyl)-N,N-dimethyl

- Key Difference : Carboxamide replaced by dimethylamine.

- Impact: Increased basicity (predicted pKa ~1.24) and lipophilicity (density 1.58 g/cm³). Potential for CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Substituent Bulk and Aromaticity

3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS: 1374407-96-1)

- Key Difference : Bulky 3-phenylpropyl group at position 1 and methyl at position 5.

- Impact : Enhanced lipophilicity (logP ~3.5 estimated) and steric hindrance, reducing enzymatic degradation. Suitable for hydrophobic drug targets or agrochemical formulations .

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Weight | logP* | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|

| Target Compound | 235.04 | 1.2 | 12.5 (DMSO) | Drug intermediates |

| 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole | 206.03 | 1.8 | 8.2 (DMSO) | Synthetic building block |

| 3,5-Dibromo variant | 283.92 | 2.5 | 2.1 (DMSO) | Cross-coupling reactions |

| N,N-Dimethylamine derivative | 221.06 | 1.5 | 15.0 (MeOH) | CNS drug candidates |

*logP estimated via computational tools.

Biological Activity

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This compound exhibits unique structural characteristics that contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a bromine atom and a methoxymethyl group attached to the triazole ring. The presence of these functional groups enhances its biological activity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.03 g/mol |

| CAS Number | 1674389-91-3 |

| IUPAC Name | 5-bromo-2-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide |

The biological activity of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to inhibit key enzymes or receptors involved in microbial growth and replication. The inhibition of these targets leads to reduced viability of bacteria and fungi.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles, including this compound, possess significant antibacterial properties. Studies have shown that triazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Screening : A study evaluated the in vitro growth inhibitory activity of various triazole derivatives against standard bacterial strains using the agar disc-diffusion method. The results indicated that compounds with bromine substitutions showed enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for several triazole derivatives were determined to assess their potency. For example, compounds similar to 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide exhibited MIC values ranging from 0.046 µM to 32 µg/mL against resistant strains like MRSA .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are well-known for their antifungal activities. The mechanism often involves the disruption of fungal cell membrane synthesis by inhibiting lanosterol demethylase, an enzyme critical for ergosterol biosynthesis.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of triazole derivatives:

- Broad-Spectrum Activity : Compounds within this class have been shown to possess broad-spectrum antimicrobial activity against various pathogens, including drug-resistant strains.

- Synergistic Effects : Some studies suggest that combining triazole derivatives with other antimicrobial agents can enhance their efficacy through synergistic effects .

Q & A

Q. What are the key synthetic routes for preparing 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide?

The synthesis typically involves cyclization and functionalization of triazole precursors. A common approach includes:

- Step 1 : Cyclization of substituted hydrazides with carbon disulfide under basic conditions (e.g., KOH) to form the triazole-thione intermediate .

- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to ensure regioselectivity .

- Step 3 : Methoxymethylation via nucleophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., NaH) .

Key challenges include controlling competing side reactions during bromination and ensuring purity via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the methoxymethyl substituent influence the compound’s chemical stability and reactivity?

The methoxymethyl group (-CH2OCH3) acts as an electron-donating substituent, enhancing the electron density of the triazole ring. This:

- Increases stability : Reduces susceptibility to electrophilic attack at the triazole N-atoms .

- Modulates reactivity : Directs bromination to the 3-position by deactivating adjacent sites via resonance .

- Affords solubility : Improves solubility in polar solvents (e.g., DMSO, MeOH), facilitating biological assays . Comparative studies with non-ether analogs (e.g., methyl or ethyl derivatives) show reduced hydrolytic stability in acidic conditions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3 (methoxymethyl δ ~3.3 ppm) and carboxamide (CONH2 δ ~7.5 ppm) groups .

- X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., bromine position) using SHELXL for refinement . For example, C–Br bond lengths (~1.89 Å) confirm substitution at the 3-position .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 277.03) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

Advanced Research Questions

Q. How can regioselectivity in bromination be optimized for triazole carboxamide derivatives?

Regioselectivity depends on:

- Electronic effects : Electron-rich positions (e.g., para to electron-donating groups) favor electrophilic bromination. DFT calculations (B3LYP/6-31G*) predict charge distribution to guide site selection .

- Reaction conditions : Low temperatures (0–5°C) and slow NBS addition minimize over-bromination .

- Protecting groups : Temporarily blocking reactive sites (e.g., carboxamide as methyl ester) can redirect bromination .

Contradictions in reported yields (60–85%) may arise from trace moisture or impurities in starting materials .

Q. What computational strategies predict the compound’s coordination behavior in metal complexes?

- Molecular docking : Screen potential metal-binding sites (e.g., triazole N3 or carboxamide O) with transition metals (Ni, Cu) .

- DFT studies : Calculate binding energies (ΔG) for complexes. For example, Ni(II) prefers coordination via triazole N3 and carboxamide O, forming a distorted square-planar geometry .

- Hirshfeld surface analysis : Visualize non-covalent interactions (e.g., hydrogen bonds) influencing crystal packing .

Q. How should researchers resolve contradictions in spectral data for structurally similar triazole derivatives?

- Cross-validation : Compare NMR (DMSO-d6 vs. CDCl3) and IR (amide I band ~1650 cm⁻¹) across multiple studies .

- Isotopic labeling : Use 15N-labeled analogs to confirm triazole ring assignments via 2D HMBC .

- Single-crystal XRD : Resolve ambiguities in regiochemistry (e.g., bromine vs. methoxymethyl positions) . For example, a 2014 study resolved misassignments in a triazole-thione derivative using XRD .

Q. What catalytic applications are feasible for this compound in coordination chemistry?

- Pincer ligand synthesis : React with NiCl2·DME and n-BuLi to form Ni-NNC complexes for cross-coupling catalysis (e.g., Suzuki-Miyaura) .

- Photocatalysis : The bromine atom enhances spin-orbit coupling, making it a candidate for triplet-state photocatalysts .

- Enantioselective catalysis : Functionalize the carboxamide with chiral auxiliaries (e.g., BINOL) for asymmetric hydrogenation .

Q. How do bioisosteric substitutions (e.g., triazole isomerization) impact biological activity?

- 1,2,4- vs. 1,2,3-triazole : Isosteric replacement alters hydrogen-bonding capacity and metabolic stability. For example, 1,2,3-triazole analogs show reduced CYP450 inhibition but improved solubility .

- Bromine replacement : Fluorine or iodine substitution at the 3-position modulates lipophilicity (clogP) and target affinity (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.